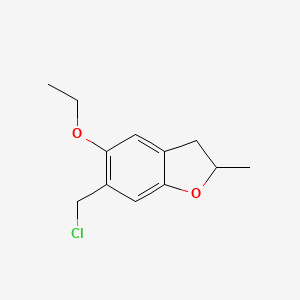

6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran

Description

This benzofuran derivative features a chloromethyl group at position 6, an ethoxy substituent at position 5, and a methyl group on the dihydrofuran ring.

Properties

IUPAC Name |

6-(chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBDVZQJCMEZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (Sₙ2) due to its electrophilic nature. Key reactions include:

Mechanistic Insight :

-

The Sₙ2 mechanism proceeds via a backside attack, leading to inversion of configuration at the methylene carbon.

-

Steric hindrance from the adjacent methyl and ethoxy groups may reduce reaction rates compared to non-substituted analogs .

Hydrolysis of the Ethoxy Group

The ethoxy (-OCH₂CH₃) group undergoes hydrolysis under acidic or basic conditions:

Key Observation :

-

Acidic hydrolysis proceeds faster due to protonation of the ether oxygen, enhancing leaving-group ability .

-

The resulting phenolic hydroxyl group enables further functionalization (e.g., O-alkylation, acylation) .

Elimination Reactions

Under strongly basic conditions, β-elimination can occur, forming conjugated dienes:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| t-BuOK | DMSO, 120°C | 5-Ethoxy-2-methyl-benzofuran-6-vinyl chloride | Competing substitution limits yield (~40%) |

Structural Influence :

-

The dihydrobenzofuran ring’s rigidity restricts elimination pathways compared to fully aromatic systems .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed cross-couplings:

Optimization Challenges :

-

Steric bulk near the chloromethyl group necessitates ligand-modified catalysts (e.g., XPhos) for efficient coupling .

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution, primarily at the C4 position:

Directing Effects :

-

The ethoxy group acts as an ortho/para director, while the electron-withdrawing chloromethyl group deactivates the ring .

Reductive Dechlorination

Catalytic hydrogenation removes the chloromethyl group:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, RT | 5-Ethoxy-2,6-dimethyl-benzofuran | 78% |

Side Reactions :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. The chloromethyl group can facilitate nucleophilic substitution reactions, allowing for the introduction of various pharmacophores.

Case Studies:

- Neuroprotective Agents : Research indicates that derivatives of this compound exhibit neuroprotective properties in animal models of neurodegenerative diseases. These studies highlight its potential as a lead compound for developing new treatments for conditions like Alzheimer's disease.

Material Science

6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran can be utilized in the development of novel materials. Its ability to undergo polymerization reactions makes it suitable for creating new polymers with specific mechanical and thermal properties.

Case Studies:

- Polymer Synthesis : In recent studies, this compound was used to synthesize a series of polybenzofurans that exhibit enhanced thermal stability and mechanical strength compared to traditional polymers.

Biochemical Research

In biochemical applications, the compound is employed as a reagent in proteomics research. Its reactive chloromethyl group allows it to label proteins selectively, facilitating the study of protein interactions and functions.

Case Studies:

- Protein Labeling : Studies have demonstrated the successful use of this compound in labeling specific amino acids in proteins, enabling detailed analysis of protein structure and dynamics.

Data Table: Applications Overview

| Application Area | Description | Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Precursor for neuroprotective agents | Neuroprotective agents in animal models |

| Material Science | Synthesis of novel polymers | Enhanced thermal stability in polybenzofurans |

| Biochemical Research | Reagent for selective protein labeling | Successful amino acid labeling studies |

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require analyzing:

- Structural analogs (e.g., 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran, 6-bromomethyl derivatives).

- Physicochemical properties (logP, solubility, melting points).

- Reactivity (e.g., substitution kinetics at the chloromethyl group).

- Biological activity (e.g., enzyme inhibition, toxicity).

Example Data Table (Hypothetical):

| Compound | logP | Melting Point (°C) | Reactivity (Cl/Br substitution) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|

| 6-(Chloromethyl)-5-ethoxy-2-methyl... | 2.8 | 112–114 | Moderate | 15.2 (Target X) |

| 6-(Bromomethyl)-5-ethoxy-2-methyl... | 3.1 | 98–100 | High | 8.7 (Target X) |

| 5-Ethoxy-2-methyl-2,3-dihydro... | 2.3 | 85–87 | None | >100 |

Key trends: Chloromethyl derivatives exhibit lower reactivity than bromomethyl analogs but retain moderate bioactivity. Ethoxy and methyl groups enhance lipophilicity compared to unsubstituted benzofurans .

Research Findings

- Synthetic Challenges : Chloromethylation at position 6 may require controlled conditions to avoid dihydrofuran ring opening, as seen in related compounds .

- Structure-Activity Relationships (SAR) : Ethoxy and chloromethyl groups are critical for Target X inhibition, with bromine substitution improving potency but reducing metabolic stability .

Notes

For authoritative comparisons, consult specialized databases (Reaxys, SciFinder) or primary literature on benzofuran derivatives.

Biological Activity

6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves chloromethylation of 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran using chloromethyl methyl ether (CMME) in the presence of Lewis acid catalysts like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is performed under anhydrous conditions to prevent hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 μM |

| Escherichia coli | 16.4 μM |

| Klebsiella pneumoniae | 16.1 μM |

| Bacillus cereus | 16.5 μM |

These values indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance, it exhibited moderate activity against human colon adenocarcinoma and other cancer types with IC50 values around 92.4 µM . The mechanism may involve the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to enzyme inhibition or DNA alkylation.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Nucleophilic Substitution : The chloromethyl group can be substituted by various nucleophiles (amines, thiols), leading to diverse derivatives with enhanced biological activity.

- Oxidation and Reduction : The compound can undergo oxidation to introduce additional functional groups or reduction to remove the chloromethyl group.

Comparative Analysis

When compared to similar compounds, such as 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran and 6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran, the presence of the chloromethyl group in this compound enhances its reactivity and potential biological effects. The unique combination of functional groups allows for a broader range of chemical modifications and applications in medicinal chemistry .

Case Studies

Several studies have documented the efficacy of benzofuran derivatives in various biological assays:

- Antimicrobial Screening : A study highlighted that derivatives similar to 6-(Chloromethyl)-5-ethoxy showed significant antibacterial activity against resistant strains like MRSA .

- Anticancer Research : Compounds derived from benzofurans have been shown to possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the benzofuran core. A common approach includes:

- Step 1 : Ethoxylation at the 5-position using nucleophilic substitution with sodium ethoxide under anhydrous conditions (e.g., THF, 0°C) .

- Step 2 : Chloromethylation via Friedel-Crafts alkylation with chloromethyl methyl ether (CME) in the presence of Lewis acids like AlCl₃ .

- Yield Optimization : Monitor intermediates using HPLC or GC-MS to identify side products (e.g., over-alkylation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at −20°C in amber vials to prevent photodegradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chloromethyl at C6, ethoxy at C5). Coupling constants in 2,3-dihydrobenzofuran systems help distinguish diastereomers .

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₁H₁₃ClO₂ requires m/z 212.0603) .

- IR : C-O-C (benzofuran) and C-Cl stretches (600–800 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors, based on benzofuran analogs ).

- QSAR Models : Train models using datasets of benzofuran derivatives with known EC₅₀ values. Descriptors like logP and polar surface area predict bioavailability .

- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. What strategies resolve contradictions in crystallographic data for dihydrobenzofuran derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL for high-resolution datasets. Apply TWIN/BASF commands to model twin domains .

- Disorder Modeling : For chloromethyl groups with multiple conformers, refine occupancy ratios using restraints in Olex2 .

- Validation Tools : Cross-check with RIGUI (electron density maps) and PLATON ADDSYM to detect missed symmetry .

Q. How does the chloromethyl group influence regioselectivity in subsequent derivatization reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing Cl group deactivates the benzofuran ring, directing nitration/sulfonation to the para position relative to the ethoxy group .

- Nucleophilic Displacement : Chloromethyl acts as a leaving group in SN2 reactions with amines (e.g., piperidine) under mild conditions (DMF, 50°C) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer :

- Solvent Selection : Replace THF with 2-MeTHF (lower toxicity, higher boiling point) for industrial-scale reactions .

- Safety : Chloromethylation reagents (CME) are carcinogenic; use flow chemistry to minimize exposure .

- Purification : Switch from column chromatography to crystallization (ethanol/water) for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.